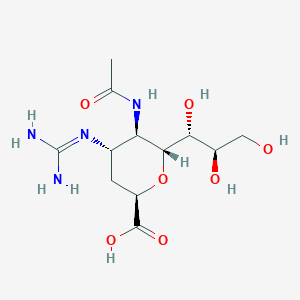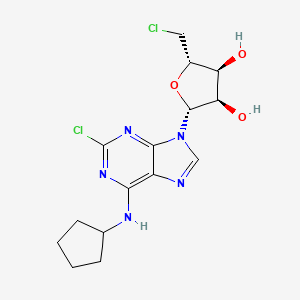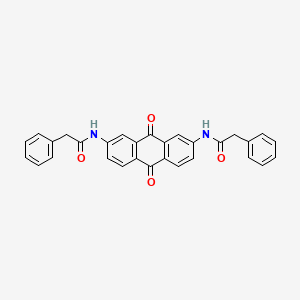
24-Ethyl-cholest-7-ene-3,5,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-ethyl-cholest-7-ene-3,5,6-triol is a sterol derivative that has garnered interest due to its unique structure and potential biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 3, 5, and 6 on the cholestene backbone, with an ethyl group at the 24th position. Sterols like this compound are important components of cell membranes and have various biological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethyl-cholest-7-ene-3,5,6-triol typically involves multiple steps starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-en-3-one to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as lead tetraacetate . The reaction conditions often require careful control of temperature and solvent to ensure the selective introduction of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce sterol intermediates, followed by chemical modifications to introduce the specific functional groups. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
24-ethyl-cholest-7-ene-3,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.
Substitution: Reagents such as tosyl chloride or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of 24-ethyl-cholest-7-ene-3,5,6-trione, while reduction of the double bond can yield 24-ethyl-cholestane-3,5,6-triol.
Scientific Research Applications
24-ethyl-cholest-7-ene-3,5,6-triol has several scientific research applications:
Chemistry: It is used as a model compound to study sterol chemistry and the effects of functional group modifications on sterol properties.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its potential health benefits.
Mechanism of Action
The mechanism of action of 24-ethyl-cholest-7-ene-3,5,6-triol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, its potential as a cholinesterase inhibitor suggests that it may interact with the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Cholest-7-ene-3,5,6-triol: Lacks the ethyl group at the 24th position.
24-ethyl-cholest-6-ene-3,5-diol: Similar structure but with a double bond at a different position and one less hydroxyl group.
Cholest-5-ene-3,7-diol: Different positions of hydroxyl groups and double bond.
Uniqueness
24-ethyl-cholest-7-ene-3,5,6-triol is unique due to the specific arrangement of hydroxyl groups and the presence of an ethyl group at the 24th position. This unique structure can influence its biological activity and interactions with cellular components, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H50O3 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h16,18-21,23-26,30-32H,7-15,17H2,1-6H3/t19-,20?,21+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChI Key |
OZIAZQBXQMKSLA-XMWGPCPVSA-N |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(C4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
